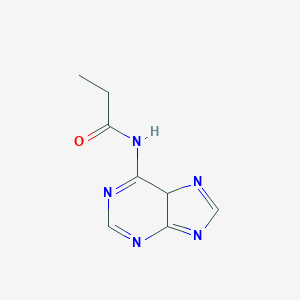
2,3-Bis(2,6-diisopropylphenylimino)butane
Vue d'ensemble
Description
“2,3-Bis(2,6-diisopropylphenylimino)butane” is a chemical compound with the molecular formula C28H40N2 . It is used as a reactant for the synthesis of various complexes such as Lanthanide (II)-alkali sandwich complexes, Imido-amido Hf complexes, Alkali metal compounds, and Tetracoordinated molybdenum (II) complexes .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(2,6-diisopropylphenylimino)butane” is complex. It has a molecular weight of 404.642g/mol . The IUPAC name for this compound is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .Chemical Reactions Analysis
This compound is a reactant for the synthesis of various complexes . It is used in the complexation of dimethylmagnesium with α-diimines and the transfer of tin and germanium atoms from N-heterocyclic stannylenes and germylenes to diazadienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(2,6-diisopropylphenylimino)butane” include a molecular weight of 404.6 g/mol . The compound has a complex structure, and its IUPAC name is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .Applications De Recherche Scientifique
1. Synthesis of Lanthanide (II)-Alkali Sandwich Complexes “2,3-Bis(2,6-diisopropylphenylimino)butane” serves as a reactant in the synthesis of lanthanide (II)-alkali sandwich complexes. These complexes have potential applications in materials science and catalysis due to their unique electronic properties .
Formation of Imido-Amido Hf Complexes
This compound is utilized in creating imido-amido hafnium complexes, which are significant in the study of new catalysts for polymerization reactions .
Development of Alkali Metal Compounds
It acts as a precursor for the formation of alkali metal compounds that are essential in various chemical reactions and processes .
4. Generation of Tetracoordinated Molybdenum (II) Complexes The compound is involved in the generation of tetracoordinated molybdenum (II) complexes, which are studied for their reactivity and potential catalytic applications .
Complexation with Dimethylmagnesium
“2,3-Bis(2,6-diisopropylphenylimino)butane” is used for complexation with dimethylmagnesium, which is a critical step in synthesizing organometallic compounds .
6. Transfer of Tin and Germanium Atoms This chemical serves as a reactant for transferring tin and germanium atoms from N-heterocyclic stannylenes and germylenes to diazadienes, which is a valuable reaction in the synthesis of organometallic compounds .
Catalysis of Olefin Polymerization
As a ligand, it is used in the preparation of highly active metal catalysts for the polymerization of ethylene and olefins, which is crucial in producing various polymeric materials .
8. Iron-Catalyzed Polymerization of Styrene Acrylate Monomers The compound also finds application as a ligand for iron-catalyzed polymerization of styrene acrylate monomers, contributing to advancements in polymer chemistry .
Safety and Hazards
The safety data sheet for “2,3-Bis(2,6-diisopropylphenylimino)butane” indicates that it may cause long-lasting harmful effects to aquatic life . It is classified as an Aquatic Chronic 4 hazard . The safety data sheet advises avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Mécanisme D'action
- The compound participates in various organic transformations . For example, it can catalyze the transfer of tin or germanium atoms from stannylenes and germylenes to diazadienes .
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,6-diisopropylphenylimino)butane | |
CAS RN |
74663-77-7 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Bis(2,6-diisopropylphenylimino)butane interact with palladium to influence polymerization?
A1: 2,3-Bis(2,6-diisopropylphenylimino)butane acts as a supporting ligand for palladium, forming complexes that can bind to alkyl chains. [] This interaction is crucial for controlling the reactivity of the palladium center and its ability to mediate polymerization reactions. For instance, the complex [2,3-bis(2,6-diisopropylphenylimino)butane]Pd(CH2CH2CH2CO2Me)(X) (X = Cl, Br), undergoes a process known as "reverse" chain walking. [] This involves a sequence of β-hydrogen elimination and readdition steps, ultimately leading to the formation of [2,3-bis(2,6-diisopropylphenylimino)butane]Pd(CH(CO2Me)CH2CH3)(X). [] Interestingly, both of these alkyl complexes exhibit reversible Pd−alkyl bond homolysis, generating radicals capable of initiating acrylate polymerization. []
Q2: What is the impact of 2,3-Bis(2,6-diisopropylphenylimino)butane on the catalytic activity of nickel in ethylene polymerization?
A2: While the provided abstract doesn't delve into specific results, it highlights that 2,3-Bis(2,6-diisopropylphenylimino)butane, in conjunction with a nickel catalyst, MAO, and ZnEt2, plays a crucial role in influencing the microstructure of polyethylene produced during ethylene polymerization. [] This suggests that the ligand might impact the selectivity of the nickel catalyst towards specific modes of ethylene insertion during polymerization, ultimately affecting the branching and other structural properties of the resulting polyethylene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)




![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

